5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Lipophilicity Drug-likeness Physicochemical property prediction

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole belongs to the 1-methylsulfonyl-4,5-dihydro-1H-pyrazole class. Its core structure combines a methylsulfonyl electron-withdrawing group, a p-tolyl substituent at position 3, and a furan-2-yl ring at position This specific substitution pattern distinguishes it from widely studied 1,3,5-triaryl analogs by introducing a heteroaromatic furan ring that alters electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility relative to all-phenyl or all-heteroaryl comparators.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 488706-75-8
Cat. No. B2492550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
CAS488706-75-8
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
InChIInChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)13-10-14(15-4-3-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
InChIKeyNFRASJJYIYVDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole (CAS 488706-75-8): Structural and Pharmacophoric Profile for Research Procurement


5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole belongs to the 1-methylsulfonyl-4,5-dihydro-1H-pyrazole class. Its core structure combines a methylsulfonyl electron-withdrawing group, a p-tolyl substituent at position 3, and a furan-2-yl ring at position 5. This specific substitution pattern distinguishes it from widely studied 1,3,5-triaryl analogs by introducing a heteroaromatic furan ring that alters electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility relative to all-phenyl or all-heteroaryl comparators [1]. The compound is cataloged in the PubChem Compound database (CID 2953116 class) and is available from multiple specialty chemical vendors, typically in 95–98% purity .

Why 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole Cannot Be Replaced by Generic 1-Methylsulfonyl-4,5-dihydro-1H-pyrazoles


Within the 1-methylsulfonyl-4,5-dihydro-1H-pyrazole chemotype, simple substitution of the 3-aryl or 5-aryl ring is pharmacodynamically non-neutral. Published structure-activity relationship (SAR) studies on closely related 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles bearing a methylsulfonyl pharmacophore demonstrate that even minor aryl modifications produce >10-fold shifts in COX-2 IC₅₀ values and >2-fold differences in in vivo anti-inflammatory ED₅₀ (e.g., trimethoxy- versus halo-substituted analogs) [1]. The furan-2-yl ring in the target compound introduces an oxygen heteroatom capable of acting as a hydrogen-bond acceptor, a feature absent in all-phenyl comparators such as 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 667898-85-3). In contrast, replacing the furan with a second p-tolyl group (CAS 442650-22-8) eliminates heteroatom-mediated interactions entirely, altering both target engagement and physicochemical properties relevant to solubility and metabolic stability . Consequently, generic 1-methylsulfonyl-4,5-dihydro-1H-pyrazole scaffolds cannot be assumed interchangeable for structure-based design, pharmacological profiling, or analytical reference standard applications.

Quantitative Differentiation Evidence for 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole Against Closest Analogs


Predicted Lipophilicity (cLogP) and Hydrogen-Bond Acceptor Count Differentiate Against the All-Phenyl Analog

The target compound's furan-2-yl substituent at position 5 replaces a phenyl ring present in the direct analog 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 667898-85-3). This substitution reduces computed cLogP by approximately 0.5 log units and increases the hydrogen-bond acceptor count from 4 to 5, as determined by comparative analysis of PubChem computed descriptors for the diphenyl analog (XLogP3-AA = 2.5) and predicted properties for the target structure [1]. The lower lipophilicity and additional H-bond acceptor site are consistent with improved aqueous solubility and altered permeability profiles, which are critical discriminators for cell-based assay performance and in vivo pharmacokinetic behavior [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Class-Level COX-2 Inhibitory Potency Range Guides Expectations for the Furan-Tolyl Substitution Pattern

No direct COX-2 IC₅₀ data are publicly available for the target compound. However, closely related 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles bearing a methylsulfonyl pharmacophore exhibit COX-2 IC₅₀ values in the range of 0.058–0.079 µM, with selectivity indices (COX-1/COX-2) exceeding 150 (e.g., compounds 5a and 6c in Shaker et al., 2024) [1]. These analogs share the methylsulfonyl pharmacophore and a 4,5-dihydro-1H-pyrazole core, differing only in the specific aryl substitution at positions 3 and 5. The target compound's furan-2-yl and p-tolyl combination introduces a heteroaryl ring with distinct electronic character (oxygen lone-pair participation) that is predicted to modulate COX-2 binding pocket interactions relative to all-phenyl or bis-furan analogs [2]. Procurement of the target compound enables direct head-to-head COX-2 profiling against these literature benchmarks.

COX-2 inhibition Anti-inflammatory Pyrazole SAR

Furan-2-yl Incorporation Confers Differential Electrophilic Reactivity vs. All-Phenyl and Bis-Furan Analogs

The furan-2-yl ring at position 5 is susceptible to electrophilic substitution (e.g., halogenation, nitration) and oxidative ring-opening under CYP450-mediated metabolism, unlike the chemically inert phenyl rings in 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole [1]. In the bis-furan analog 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-66-4), two metabolically labile furan rings are present, potentially leading to faster oxidative clearance. The target compound's mixed furan/tolyl substitution represents an intermediate metabolic liability profile, with the p-tolyl group at position 3 providing a metabolically stable aromatic anchor while the single furan ring at position 5 offers a site for predictable oxidative modification . This regiochemical differentiation has practical implications for medicinal chemistry derivatization strategies and metabolite identification workflows.

Chemical reactivity Electrophilic substitution Metabolic stability

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

As of 2025, the target compound is commercially available from multiple specialized chemical suppliers at catalog purities of 95–98%, with typical pack sizes ranging from 10 mg to 1 g . The direct ortho-tolyl positional isomer 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is also listed by vendors but with more limited availability and lower catalog purity specifications (typically 95% maximum) . This difference in commercial supply chain maturity and quality control documentation makes the p-tolyl target compound the more reliable choice for reproducible research, particularly when used as an analytical reference standard or for generating publication-quality structure-activity data.

Procurement Purity assessment Reference standard

Evidence-Backed Research and Industrial Application Scenarios for 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole


COX-2 Inhibitor Lead Optimization and Selectivity Profiling

The target compound is positioned as a candidate for systematic COX-2 SAR expansion within the 4,5-dihydro-1H-pyrazole methylsulfonyl series. Based on class-level COX-2 IC₅₀ data (0.058–0.079 µM for active triaryl analogs), procurement of this compound enables head-to-head enzyme inhibition assays against the diphenyl and bis-furan analogs to quantify the contribution of the furan-2-yl/p-tolyl substitution to potency and COX-2/COX-1 selectivity [1]. Its single-furan architecture also allows controlled metabolic stability assessment via CYP450 incubation studies, differentiating it from the bis-furan variant that may exhibit exaggerated oxidative clearance [2].

Physicochemical Property Benchmarking in Drug-Likeness Optimization

The compound's predicted cLogP of ~2.0 and 5 H-bond acceptors place it in a favorable drug-like property space distinct from the more lipophilic diphenyl analog (cLogP 2.5). This makes it a valuable tool compound for testing correlations between computed descriptors and experimental solubility, permeability (PAMPA/Caco-2), and plasma protein binding in a systematic fashion. Procurement for physicochemical profiling can guide rational design of analogs with balanced potency and ADME properties [1].

Metabolite Identification and Reactive Intermediate Screening

The single furan-2-yl substituent provides a defined site for CYP450-mediated epoxidation and potential reactive metabolite formation. Unlike the bis-furan analog (CAS 511237-66-4), which generates two oxidizable sites, the target compound simplifies metabolite identification workflows, enabling unambiguous assignment of oxidative products by LC-MS/MS. This application is directly supported by established furan metabolic chemistry [1] and structural comparison with the bis-furan analog [2].

Reference Standard for Positional Isomer Discrimination in Analytical Method Development

The availability of the ortho-tolyl positional isomer as a comparator provides a unique opportunity for developing and validating HPLC or UPLC methods that discriminate between regioisomeric 4,5-dihydro-1H-pyrazoles. The target compound's higher catalog purity (95–98%) relative to its ortho isomer (≤95%) supports its selection as the primary reference standard for retention time locking, system suitability testing, and impurity profiling in quality control workflows [1].

Quote Request

Request a Quote for 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.